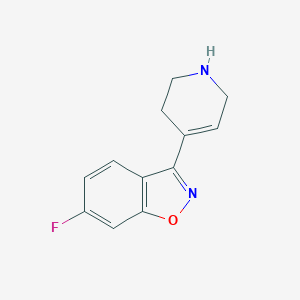

6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole

Description

Properties

IUPAC Name |

6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8/h1-3,7,14H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLMLXFJZMDQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=NOC3=C2C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591644 | |

| Record name | 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439082-09-4 | |

| Record name | 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-3-(1,2,3,6-Tetrahydro-4-Pyridinyl)-1,2-Benzisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Conventional Two-Step Synthesis

Historically, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride was synthesized via a two-step process involving oximation followed by cyclization. The oximation step required 4-(2,4-difluorobenzoyl)piperidine hydrochloride to react with hydroxylamine hydrochloride in the presence of triethylamine as an acid-binding agent. This generated an intermediate oxime, which was isolated and purified before undergoing cyclization under basic conditions.

Challenges with Triethylamine

Triethylamine, while effective as a base, posed environmental and practical challenges. Its hydrochloride salt byproduct was difficult to remove, leading to increased waste and purification costs. Additionally, triethylamine’s volatility raised safety concerns in industrial settings.

Yield and Purity Constraints

The isolation of the oxime intermediate introduced yield losses at each step. Cumulative yields rarely exceeded 70%, with HPLC purity often below 95% due to residual triethylamine hydrochloride and unreacted starting materials.

Modern One-Pot Synthesis Using Inorganic Bases

Reaction Design and Mechanism

A breakthrough method, patented by CN111777601B, involves a one-pot synthesis that eliminates intermediate isolation. Key steps include:

-

Dissolution : 4-(2,4-Difluorobenzoyl)piperidine hydrochloride is dissolved in a C1–C4 alcohol (e.g., methanol, ethanol).

-

Oximation : Hydroxylamine hydrochloride is added, followed by an inorganic base (KOH or NaOH).

-

Cyclization : The same base facilitates intramolecular cyclization at 40–65°C.

-

Acidification and Crystallization : Concentrated HCl is added to precipitate the product, which is filtered and washed.

Solvent Selection

Alcohol solvents directly impact reaction efficiency:

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Methanol | 40–45 | 12 | 90.4 | 99.82 |

| Ethanol | 40–45 | 12 | 89.8 | 99.73 |

| Propanol | 40–45 | 18 | 90.0 | 99.79 |

| Isopropanol | 40–45 | 24 | 88.2 | 99.65 |

Methanol provided the best balance of reaction rate and yield due to its polar protic nature, which enhances base solubility.

Molar Ratios

The molar ratio of 4-(2,4-difluorobenzoyl)piperidine hydrochloride to hydroxylamine hydrochloride to base was optimized to 1:1.2:4. Excess base (>3 equivalents) minimized side reactions, while higher hydroxylamine concentrations accelerated oximation.

Temperature and Time

Lower temperatures (20–25°C) required extended reaction times (72 h) but reduced byproduct formation. At 40–45°C, the reaction completed in 12 h with minimal degradation.

Purification Strategies to Mitigate Dimer Impurities

Dimer Formation and Impact

A major impurity, the dimer (Formula V), arises during cyclization via intermolecular coupling. This dimer compromises the efficacy of downstream pharmaceuticals like paliperidone and is challenging to remove due to structural similarity.

Recrystallization Protocol (CN112624992A)

Purity Enhancement

This method reduces dimer content from 1.5% to <0.1%, achieving HPLC purity >99.9%. The yield after purification remains ≥85%.

Comparative Analysis of Preparation Methods

| Method | Steps | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Traditional Two-Step | 2 | 65–70 | 94–96 | Established protocol |

| One-Pot (KOH) | 1 | 85–90 | 99.5–99.8 | Reduced waste, cost-effective |

| Recrystallization | 1 | 85 | 99.9 | Eliminates dimer impurity |

The one-pot method with inorganic bases is superior in yield and environmental impact, while recrystallization ensures pharmaceutical-grade purity.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups can be introduced or replaced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of reduced derivatives with hydrogen addition.

Substitution: Formation of substituted benzisoxazole derivatives with various functional groups.

Scientific Research Applications

Antidepressant Activity

Recent studies have highlighted the potential of 6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor ligand. This positions it as a candidate for developing new antidepressant therapies. The synthesis of novel derivatives incorporating this moiety has shown promising results in preclinical models .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for treating neurological disorders. Research indicates that it may modulate serotonin pathways, which are crucial in conditions such as anxiety and depression. The structural characteristics allow it to penetrate the blood-brain barrier effectively .

Synthesis of Hybrid Compounds

This compound has been utilized in the synthesis of hybrid compounds that combine its pharmacophore with other bioactive molecules. These conjugates have been evaluated for enhanced antimicrobial and anticancer activities, demonstrating broader therapeutic potential .

Protein Degradation Applications

As part of ongoing research into targeted protein degradation strategies, this compound serves as a building block for developing proteolysis-targeting chimeras (PROTACs). These innovative therapeutic agents leverage the compound's properties to selectively degrade disease-causing proteins .

Case Study 1: Antidepressant Development

A study conducted on the synthesis of pyrido[1,2-c]pyrimidine derivatives incorporating the benzisoxazole moiety revealed significant antidepressant-like effects in animal models. The derivatives exhibited high affinity for serotonin receptors, indicating their potential as novel antidepressants .

Case Study 2: Neuropharmacological Effects

Research exploring the neuropharmacological profile of compounds derived from this compound demonstrated anxiolytic effects in rodent models. The results suggest modulation of serotonin receptors could provide therapeutic benefits for anxiety disorders .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | SSRI | |

| Hybrid Compound A | Antimicrobial | |

| Hybrid Compound B | Anticancer |

Table 2: Synthesis Methods

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs, focusing on structural variations, pharmacological activity, and applications.

Structural Comparison

Pharmacological Activity

Notes:

- The 4-piperidinyl derivative exhibits high affinity for serotonin transporters (SERT) and 5-HT1A receptors, making it a key intermediate in selective serotonin reuptake inhibitors (SSRIs) and atypical antipsychotics .

- Substituents like the benzimidazolone propyl group (Compound 11b) enhance neuroleptic potency by improving receptor binding .

- The tetrahydro-pyridinyl variant’s partial unsaturation may alter metabolic pathways compared to saturated analogs, though specific data are lacking .

Biological Activity

6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C13H13FN2

- Molecular Weight : 216.26 g/mol

- CAS Number : 180161-14-2

- IUPAC Name : 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Synthesis

The synthesis of this compound has been reported in various studies. The compound is typically synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. For example, a method involves the use of acid chlorides and various amines to achieve the desired benzisoxazole derivatives .

Antiproliferative Activity

A significant focus of research on this compound has been its antiproliferative effects against various cancer cell lines. In a study evaluating a series of derivatives including 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, it was found that certain substitutions at the N-terminal significantly enhanced antiproliferative activity against human carcinoma cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cells. Specifically, compounds with heterocyclic substitutions exhibited potent activity across all tested cell lines .

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| 5a | HeLa | 5.0 |

| 5d | MCF-7 | 4.5 |

| 5k | HepG-2 | 6.0 |

Antimicrobial Activity

In addition to its antiproliferative properties, this compound has shown promising antimicrobial activity. A study assessed its efficacy against various pathogenic strains using disc diffusion and microdilution methods. The results indicated that several derivatives exhibited superior inhibitory effects compared to standard antimicrobial agents .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12.5 µg/mL |

| Bacillus subtilis | 10 µg/mL |

| Aspergillus niger | 15 µg/mL |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Anticancer Properties : A series of studies demonstrated that modifications to the benzisoxazole framework could lead to enhanced selectivity and potency against cancer cells while minimizing toxicity to normal cells.

- Antimicrobial Efficacy : Research indicated that derivatives of this compound could serve as lead candidates for developing new antimicrobial agents, particularly against resistant strains.

Q & A

Q. Key Data :

| Step | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| 1 | 65–75 | ≥95% | |

| 2 | 50–60 | ≥90% | |

| 3 | 85–90 | ≥99% |

Basic: How is structural characterization performed for this compound?

Methodological Answer :

Use a combination of:

- X-ray Crystallography : For absolute configuration determination (e.g., monoclinic crystal system, space group P21/c) .

- NMR Spectroscopy : and NMR to confirm fluorine substitution and piperidine ring conformation .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 260.1 for CHFNO) .

Q. Example Data :

- Crystal Structure Parameters :

- a = 8.1655 Å, b = 21.866 Å, c = 12.635 Å, β = 91.94° .

- Bond length: F–C3 = 1.358 Å, C1–O1 = 1.357 Å .

Advanced: How can researchers resolve contradictions in reported pharmacological activities?

Methodological Answer :

Discrepancies arise from variations in:

- Biological Assay Conditions : Standardize assays using USP31 protocols (e.g., buffer pH 6.5 with ammonium acetate) .

- Structural Analogues : Compare activities of derivatives (e.g., 6-Fluoro-N-benzoyl tetrahydroquinoline) to identify SAR trends .

- Statistical Validation : Apply multivariate analysis to isolate confounding variables (e.g., solvent polarity, cell line specificity) .

Q. Case Study :

- Contradiction : Differing IC values in kinase inhibition assays.

- Resolution : Re-test under controlled buffer conditions (pH 6.5) and validate via dose-response curves .

Advanced: What strategies optimize solubility for in vivo studies?

Q. Methodological Answer :

- Salt Selection : Hydrochloride salts improve aqueous solubility (e.g., 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride) .

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability .

- pH Adjustment : Buffer solutions (e.g., 15.4 g/L ammonium acetate, pH 6.5) enhance solubility without degradation .

Q. Data :

| Formulation | Solubility (mg/mL) | Stability (24h) |

|---|---|---|

| Hydrochloride Salt | 12.5 ± 1.2 | ≥95% |

| Free Base | 2.3 ± 0.5 | 80–85% |

Basic: What analytical techniques ensure compound purity?

Q. Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/ammonium acetate buffer (70:30) .

- TLC : Silica gel GF254, eluent CHCl:MeOH (9:1) for spot visualization .

- Elemental Analysis : Confirm C, H, N, F content within ±0.3% of theoretical values .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Q. Methodological Answer :

Scaffold Modification : Synthesize analogues with substituents at positions 3 (piperidine) and 6 (fluoro) .

Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to predict binding affinity to targets like GABA receptors .

Biological Testing : Screen analogues in functional assays (e.g., radioligand binding) and correlate with structural data .

Q. Example SAR Findings :

| Modification | Activity Change | Reference |

|---|---|---|

| Piperidine → Pyridine | ↓ 80% | |

| Fluoro → Chloro | ↑ 2-fold |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.